
Palladium;zirconium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palladium and zirconium are two transition metals that form a variety of compounds with unique properties and applications. Palladium is known for its excellent catalytic properties, while zirconium is valued for its high resistance to corrosion and heat. When combined, these elements create compounds that are highly effective in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Palladium and zirconium compounds can be synthesized through various methods. One common approach is the impregnation and post-reduction method, where palladium nanoparticles are supported on zirconia. This method involves the use of a reducing agent to facilitate the formation of palladium nanoparticles on the zirconium oxide support . Another method involves in-situ reduction, where palladium catalysts are synthesized in an inert solvent with controlled reducing agents and pre-nucleation steps to optimize the interaction between the support and the active metal .
Industrial Production Methods: In industrial settings, palladium and zirconium compounds are often produced through high-energy ball milling techniques. For example, magnesium hydride doped with metallic glassy zirconium palladium nanopowder is fabricated using this method. The end-product is then consolidated into bulk forms using hot-pressing techniques .
Análisis De Reacciones Químicas
Types of Reactions: Palladium and zirconium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by the unique catalytic properties of palladium and the stability of zirconium.
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen, oxygen, and various organic compounds. For instance, palladium-zirconium catalysts are effective in hydrogenation reactions, where unsaturated compounds are converted to saturated ones under mild conditions . Additionally, these compounds can facilitate the oxidation of thiols to disulfides by providing a surface for the reaction to occur .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation reactions typically produce saturated hydrocarbons, while oxidation reactions yield disulfides .
Aplicaciones Científicas De Investigación
Palladium and zirconium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various organic reactions, including Heck, Ullmann, and Suzuki reactions . In biology and medicine, these compounds are explored for their potential in drug delivery systems and as antimicrobial agents. In industry, they are used in fuel cells, hydrogen storage systems, and as catalysts for environmental applications .
Comparación Con Compuestos Similares
Palladium and zirconium compounds can be compared with other transition metal compounds, such as those containing platinum or titanium. While platinum compounds also exhibit excellent catalytic properties, palladium compounds are often preferred due to their lower cost and higher availability. Zirconium compounds, compared to titanium compounds, offer better resistance to corrosion and higher thermal stability . Similar compounds include platinum-zirconium and titanium-zirconium compounds, which share some properties but differ in their specific applications and effectiveness.
Conclusion
Palladium and zirconium compounds are versatile and valuable in various scientific and industrial applications Their unique combination of catalytic activity, stability, and resistance to corrosion makes them highly effective in facilitating chemical reactions and enhancing the performance of various systems
Propiedades
| 152061-04-6 | |
Fórmula molecular |
Pd4Zr3 |
Peso molecular |
699.4 g/mol |
Nombre IUPAC |
palladium;zirconium |
InChI |
InChI=1S/4Pd.3Zr |
Clave InChI |
VPSCENBJTKDSQB-UHFFFAOYSA-N |
SMILES canónico |
[Zr].[Zr].[Zr].[Pd].[Pd].[Pd].[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(2-Chlorophenyl)hydrazinylidene]-4,5-diphenyl-2H-imidazole](/img/structure/B14264176.png)
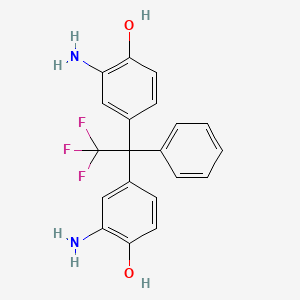
![4-[2-(5-Chloro-2-hydroxyphenyl)hydrazinylidene]-3,5-dihydroxycyclohexa-2,5-dien-1-one](/img/structure/B14264186.png)
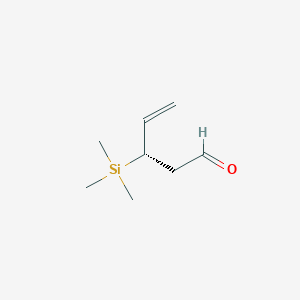
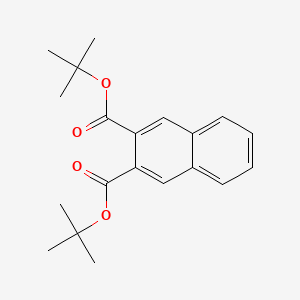

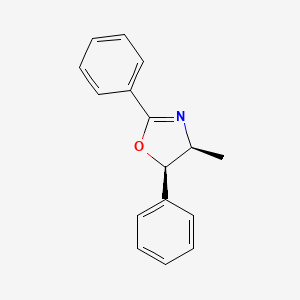
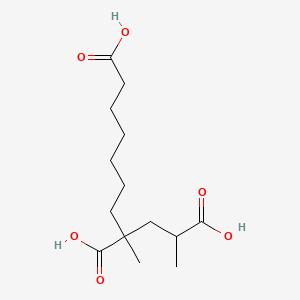
![Di([1,1'-biphenyl]-4-yl)phosphane](/img/structure/B14264210.png)

